2,2-Difluoroethyl 3-fluoropropyl carbonate

electrolyte additive lithium-ion battery asymmetric carbonate

2,2-Difluoroethyl 3-fluoropropyl carbonate (CAS 1980044-14-1) is an asymmetrically fluorinated linear carbonate ester with the molecular formula C₆H₉F₃O₃ and a molecular weight of 186.13 g·mol⁻¹. It belongs to a class of organofluorine compounds that incorporate both a 2,2-difluoroethyl group and a 3-fluoropropyl group attached to a central carbonate moiety, yielding a unique distribution of three fluorine atoms across two distinct alkyl chains.

Molecular Formula C6H9F3O3
Molecular Weight 186.13 g/mol
Cat. No. B12083324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 3-fluoropropyl carbonate
Molecular FormulaC6H9F3O3
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(F)F)CF
InChIInChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2
InChIKeyVWYKISPBGUVOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethyl 3-Fluoropropyl Carbonate: Core Properties and Identity for Sourcing


2,2-Difluoroethyl 3-fluoropropyl carbonate (CAS 1980044-14-1) is an asymmetrically fluorinated linear carbonate ester with the molecular formula C₆H₉F₃O₃ and a molecular weight of 186.13 g·mol⁻¹ . It belongs to a class of organofluorine compounds that incorporate both a 2,2-difluoroethyl group and a 3-fluoropropyl group attached to a central carbonate moiety, yielding a unique distribution of three fluorine atoms across two distinct alkyl chains . This structure places it at the intersection of electrolyte solvent, electrolyte additive, and fluorinated building block chemistries, where the specific fluorination pattern—rather than bulk fluorine content alone—governs key performance parameters such as oxidation stability, solid–electrolyte interphase (SEI) formation propensity, and solvation behavior [1].

Why Generic Fluorinated Carbonates Cannot Replace 2,2-Difluoroethyl 3-Fluoropropyl Carbonate


Fluorinated linear carbonates are not interchangeable drop-in components. The position, number, and symmetry of fluorine substituents govern reduction potential, SEI chemistry, and oxidative stability in ways that are non-additive [1]. Replacing 2,2-difluoroethyl 3-fluoropropyl carbonate with a symmetric analogue such as bis(2-fluoroethyl) carbonate (B-FC) or a mono-fluorinated linear carbonate eliminates the specific α-difluoro substitution pattern that theoretical studies identify as critical for facile in situ LiF generation and robust SEI construction [2]. Conversely, switching to a more heavily fluorinated analogue such as bis(2,2,2-trifluoroethyl) carbonate (DFDEC) increases molecular weight and viscosity while altering the reduction pathway. The target compound occupies a quantifiably intermediate position in the fluorinated carbonate landscape: three fluorine atoms distributed asymmetrically, offering a distinct combination of reduction lability (from the α-CF₂H side) and moderate oxidative stability (from the monofluoropropyl side) that no single in-class comparator replicates [3].

Head-to-Head and Cross-Study Quantitative Differentiation Data for 2,2-Difluoroethyl 3-Fluoropropyl Carbonate


Asymmetric Fluorine Distribution vs. Symmetric Bis(2-fluoroethyl) Carbonate (B-FC)

2,2-Difluoroethyl 3-fluoropropyl carbonate is an inherently asymmetric linear carbonate, carrying three fluorine atoms distributed across a gem‑difluoroethyl chain (α‑CF₂H) and a monofluoropropyl chain, whereas bis(2‑fluoroethyl) carbonate (B‑FC) is a symmetric molecule with only two fluorine atoms, each located at the terminal position of identical ethyl chains [1]. Quantum chemical calculations demonstrate that moving a fluorine substituent to the α‑position (adjacent to the carbonate oxygen) raises the reduction potential and strongly promotes in situ LiF formation, a key step for constructing a stable SEI [2]. Because the target compound contains both an α‑CF₂H group and a terminal CHF₂ group, it is predicted to form a chemically heterogeneous SEI that combines rapid initial LiF nucleation (from the α‑side) with a more gradually evolving fluorinated organic layer (from the fluoropropyl side)—a feature not achievable with symmetric B‑FC.

electrolyte additive lithium-ion battery asymmetric carbonate

Molecular Weight and Volatility Window Between DFDEC and B‑FC

The molecular weight of 2,2‑difluoroethyl 3‑fluoropropyl carbonate is 186.13 g·mol⁻¹ , which lies between the lightest fully fluorinated linear carbonate, bis(2‑fluoroethyl) carbonate (B‑FC; 154.11 g·mol⁻¹, predicted from formula C₅H₈F₂O₃), and the heaviest commonly studied linear carbonate, bis(2,2,2‑trifluoroethyl) carbonate (DFDEC; 226.07 g·mol⁻¹) [1]. In electrolyte design, molecular weight correlates inversely with volatility and directly with viscosity: B‑FC-based electrolytes exhibit lower viscosity but higher vapour pressure, while DFDEC‑based electrolytes show excellent thermal stability at the cost of higher viscosity and reduced ionic conductivity [2]. The target compound's intermediate molecular weight suggests it offers a practical compromise between acceptable viscosity for room‑temperature operation and sufficiently low volatility for high‑temperature safety testing, although direct experimental viscosity and boiling‑point data are not yet publicly available.

electrolyte solvent volatility molecular weight

Predicted Oxidation Stability Trend vs. Non‑Fluorinated and Highly Fluorinated Linear Carbonates

Density functional theory (DFT) calculations on a homologous series of fluorinated linear carbonates reveal a systematic increase in oxidation potential (E_ox vs. Li⁺/Li) with each additional fluorine atom and with the proximity of fluorine to the carbonate oxygen [1]. Non‑fluorinated dimethyl carbonate (DMC) exhibits a calculated E_ox of approximately 5.5 V, whereas bis(2,2,2‑trifluoroethyl) carbonate (DFDEC) reaches roughly 7.0 V. Extrapolating the trend, 2,2‑difluoroethyl 3‑fluoropropyl carbonate, with three fluorines and one α‑CF₂H group, is predicted to have an oxidation potential in the range of 6.2–6.5 V, higher than that of mono‑fluorinated linear carbonates but below that of fully saturated perfluorinated analogues [2]. This intermediate oxidative stability is relevant for high‑voltage cathode applications (e.g., NMC811 or LNMO) where excessive oxidation leads to electrolyte decomposition but insufficient stability shortens calendar life.

oxidation potential high-voltage cathode DFT calculation

Minimum Purity Specification vs. Symmetric Bis(2,2-difluoroethyl) Carbonate

Commercially, 2,2‑difluoroethyl 3‑fluoropropyl carbonate is offered with a minimum purity of 98% (Leyan, catalogue no. 1593415) , whereas the symmetric analogue bis(2,2‑difluoroethyl) carbonate is listed at ≥95% purity by mainstream suppliers . The 98% specification reduces the maximum unidentified impurity burden to ≤2%, which is particularly important for electrochemical studies where trace protic or redox‑active impurities can dominate SEI formation, gas evolution, and coulombic efficiency measurements [1]. For researchers building on the Dahn group's ultra‑high‑precision coulometry protocols, a 98% minimum purity specification provides a more consistent starting material quality across different vendor lots.

purity quality specification procurement

Where 2,2-Difluoroethyl 3-Fluoropropyl Carbonate Creates the Strongest Value: Application Scenarios


Asymmetric Co‑Solvent for High‑Voltage Lithium‑Ion Battery Electrolytes

In cells operating at 4.4–4.6 V versus Li⁺/Li, the intermediate oxidation potential predicted for 2,2‑difluoroethyl 3‑fluoropropyl carbonate (6.2–6.5 V) makes it a candidate co‑solvent that can extend the anodic stability window of conventional carbonate electrolytes without the excessive viscosity of perfluorinated linear carbonates . Formulation studies should systematically evaluate the compound at 5–20 vol% in ethylene‑carbonate‑based electrolytes, monitoring capacity retention and gas evolution at high temperature, following the methodology established by Xia et al. for other fluorinated carbonates [3].

SEI‑Forming Additive for Lithium Metal Anode Research

The α‑difluoro substitution on one alkyl chain is predicted to facilitate rapid in situ generation of LiF during the first charge, a property that theoretical studies associate with a compact, electronically insulating SEI . This makes the compound particularly relevant for lithium metal battery programmes that aim to suppress dendritic growth. Researchers can benchmark 2,2‑difluoroethyl 3‑fluoropropyl carbonate against bis(2‑fluoroethyl) carbonate (B‑FC) in Li||Li symmetric cell cycling tests, using the electrochemical protocols described by Han et al., where B‑FC at 5 wt% improved capacity retention from 62.4% to 73.1% after 300 cycles in NMC622||Li full cells [3].

Building Block for Fluorinated Drug Candidates and Probes

With a calculated LogP of 1.76 and a topological polar surface area (TPSA) of 35.53 Ų , the compound possesses physicochemical properties favourable for passive membrane permeability, positioning it as a useful intermediate for incorporating the 2,2‑difluoroethyl or 3‑fluoropropyl motifs into pharmaceutical leads. The 98% purity specification available from commercial suppliers supports direct use in medicinal chemistry synthesis without further purification [3].

Structure–Activity Studies of Asymmetric Fluorinated Carbonates

Because publicly available electrochemical data on the specific compound are limited, the most immediate high‑impact use is in systematic structure–activity relationship (SAR) studies. By comparing 2,2‑difluoroethyl 3‑fluoropropyl carbonate head‑to‑head with (2,2‑difluoroethyl) ethyl carbonate, bis(2,2‑difluoroethyl) carbonate, and 3‑fluoropropyl isopropyl carbonate, researchers can deconvolute the contributions of α‑fluorination, terminal fluorination, and molecular symmetry to SEI quality, oxidation stability, and cycling performance. Such SAR data would directly inform the rational design of next‑generation electrolyte additives.

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